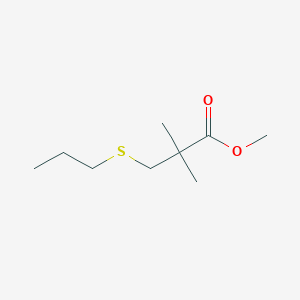![molecular formula C9H6F3N3O2S B1430405 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid CAS No. 1227954-84-8](/img/structure/B1430405.png)
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Overview
Description
Chemistry: Used in the synthesis of advanced materials with unique electrical properties or as intermediates in the synthesis of other complex organic molecules.
Biology and Medicine: Investigated for potential pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators due to its structural features.
Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, thanks to its bioactive properties.
The mechanism by which the compound exerts its effects:
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing it to modulate biological pathways effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid typically involves multi-step synthetic processes. A common method begins with the formation of the thiazole ring via cyclization reactions involving thioamides and α-haloketones. Subsequently, the pyrazole ring is introduced through a cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds, followed by introducing the trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may scale up these laboratory methods, often optimizing reaction conditions such as temperature, solvent choice, and catalysts to increase yield and purity. Catalysts like copper(II) acetate or palladium may be employed to facilitate specific steps of the synthesis.
Types of Reactions it Undergoes:
Oxidation: Oxidative conditions can modify certain functional groups within the compound, potentially leading to further derivatives useful in various applications.
Reduction: Specific functional groups like ketones or aldehydes in the compound can undergo reduction to form alcohols.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Conditions often vary based on the desired transformation but generally involve precise control of temperature and pH to optimize reaction outcomes.
Major Products Formed: Depending on the reaction type, the products can vary from oxidized derivatives, reduced alcohol forms, or substituted analogs of the original compound.
Comparison with Similar Compounds
4-Methylthiazole
1H-Pyrazol-5-yl-thiazole derivatives
Trifluoromethyl-substituted thiazoles
Each similar compound may have unique properties but generally shares some structural elements, influencing their reactivity and applications.
And there you have it—a deep dive into the world of 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid! Keep in mind that while I've tried to be thorough, each synthesis and reaction pathway can have multiple variations. Fascinating stuff, don't you think?
Properties
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c1-4-6(7(16)17)18-8(14-4)15-5(2-3-13-15)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQPWULSOLSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



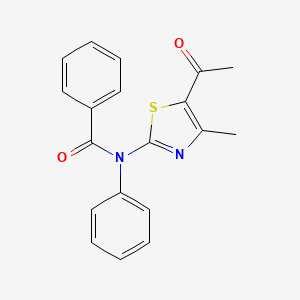


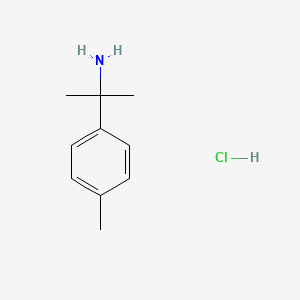


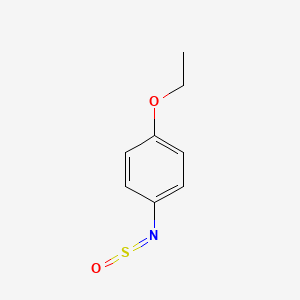
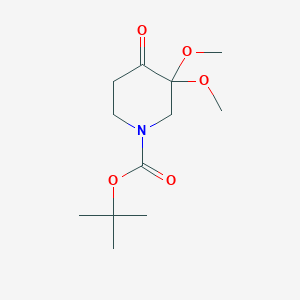
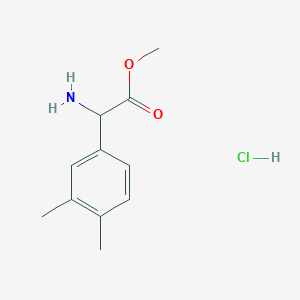
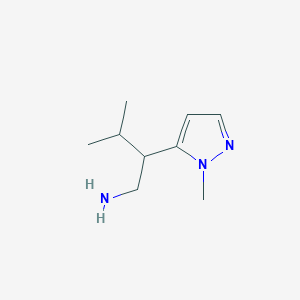
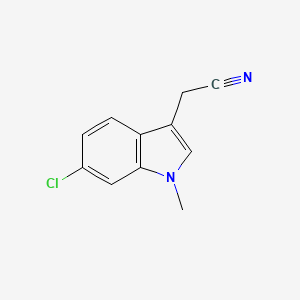
![1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1430340.png)
